REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](N(OC)C)=[O:7])=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C1COCC1.[H-].[Cl-].C1([Zr+2]C2C=CC=C2)C=CC=C1>[OH:1][C:2]1[CH:13]=[CH:12][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1 |f:2.3.4|
|
Name
|
4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)N(C)OC)C=C1)CN1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
catalyst
|
Smiles
|
[H-].[Cl-].C1(C=CC=C1)[Zr+2]C1C=CC=C1
|
Type
|
CUSTOM
|
Details
|
Stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
quenched with saturated potassium sodium tartrate
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with more saturated potassium sodium tartrate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purified by flash chromatography with EtOAc as eluent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |